molecular formula C10H13N3O B14404496 (NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine

(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine

Cat. No.: B14404496
M. Wt: 191.23 g/mol
InChI Key: PXTGQKIWRFRRHP-NOQIBXEPSA-N
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Description

(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine is a compound that belongs to the class of organic compounds known as oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This particular compound features a pyridin-2-ylmethylimino group, which is derived from pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions generally include:

    Reactants: Butan-2-one and hydroxylamine

    Solvent: Often an aqueous or alcoholic medium

    Temperature: Mild to moderate temperatures (room temperature to slightly elevated)

    Catalysts: Sometimes acid catalysts are used to facilitate the reaction

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Substituted oximes or other derivatives

Scientific Research Applications

(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions. The pyridin-2-ylmethylimino group can engage in π-π stacking interactions and coordinate with transition metals, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-one oxime: A simpler oxime derived from butan-2-one.

    Pyridin-2-ylmethanamine: A related compound with a similar pyridine-derived structure.

Uniqueness

(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine is unique due to the combination of the oxime and pyridin-2-ylmethylimino groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler oximes or pyridine derivatives.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C10H13N3O/c1-8(9(2)13-14)12-7-10-5-3-4-6-11-10/h3-6,14H,7H2,1-2H3/b12-8?,13-9+

InChI Key

PXTGQKIWRFRRHP-NOQIBXEPSA-N

Isomeric SMILES

CC(=NCC1=CC=CC=N1)/C(=N/O)/C

Canonical SMILES

CC(=NCC1=CC=CC=N1)C(=NO)C

Origin of Product

United States

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